In-Depth Technical Guide to the Crystal Structure of Potassium Dicyanoaurate(I)
In-Depth Technical Guide to the Crystal Structure of Potassium Dicyanoaurate(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of potassium dicyanoaurate(I) (KAu(CN)₂), a compound of significant interest in materials science, catalysis, and as a precursor in the synthesis of gold-based therapeutics. This document details the crystallographic parameters, experimental protocols for its synthesis and structural determination, and a logical workflow for its analysis.
Introduction
Potassium dicyanoaurate(I), a white crystalline solid, is a coordination compound consisting of potassium cations (K⁺) and linear dicyanoaurate(I) anions ([Au(CN)₂]⁻).[1] In its solid state, the arrangement of these ions forms a well-defined crystal lattice. Understanding the precise three-dimensional structure of this compound is crucial for elucidating its physical and chemical properties, which in turn underpins its various applications. X-ray crystallography has been the primary technique for determining the atomic arrangement within the crystal.[2] The dicyanoaurate anion typically exhibits a linear geometry, a characteristic feature of two-coordinate gold(I) complexes.[1][2]
Crystallographic Data
The crystal structure of potassium dicyanoaurate(I) has been determined through single-crystal X-ray diffraction. The compound crystallizes in the trigonal system, with the rhombohedral space group R3.[1][2] This arrangement consists of alternating layers of linear [Au(CN)₂]⁻ anions and K⁺ cations.[3] Below is a summary of the key crystallographic data.
Lattice Parameters
The lattice parameters for the rhombohedral unit cell of potassium dicyanoaurate(I) have been reported with slight variations in the literature.
| Parameter | Value (Rosenzweig & Cromer, 1959) | Value (Wikipedia) |
| Crystal System | Trigonal (Rhombohedral) | Rhombohedral |
| Space Group | R3 | R3 |
| a (Å) | 9.74 | 7.28 |
| c (Å) | - | 26.36 |
| α (°) | 43.9 | - |
| Volume (ų) | - | 1209.9 |
| Z | - | 9 |
Note: The lattice constants from Wikipedia are for the hexagonal setting of the rhombohedral lattice, while the data from Rosenzweig & Cromer is for the rhombohedral setting.
Atomic Coordinates and Bond Details
The structure is characterized by the linear [Au(CN)₂]⁻ anion, where the gold atom is coordinated to two carbon atoms from the cyanide ligands.
| Bond | Bond Length (Å) |
| Au-C | 2.12 (± 0.14)[2] |
| C-N | 1.17 (± 0.20)[2] |
| Angle | Angle (°) |
| C-Au-C | ~180[3] |
| Au-C-N | 172.8 (± 7.5)[2] |
Note: The original study by Rosenzweig & Cromer noted large temperature factors for the carbon and nitrogen atoms, which may affect the precision of their positions and the derived bond lengths and angles.
Experimental Protocols
Synthesis and Single Crystal Growth of Potassium Dicyanoaurate(I)
Detailed experimental protocols for the growth of large, high-quality single crystals of potassium dicyanoaurate(I) suitable for X-ray diffraction are not extensively reported in recent literature. However, based on its known properties and general crystallographic practices, a suitable method can be outlined. The synthesis generally involves the reaction of a gold(I) salt with an excess of potassium cyanide.[2]
Materials:
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Gold(I) chloride (AuCl) or another suitable gold(I) salt
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Potassium cyanide (KCN)
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Distilled or deionized water
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Ethanol (B145695) (optional, as an anti-solvent)
Procedure:
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Synthesis of KAu(CN)₂ Solution: In a well-ventilated fume hood, dissolve a stoichiometric amount of gold(I) chloride in an aqueous solution containing a slight excess of potassium cyanide. The reaction is: AuCl + 2KCN → K[Au(CN)₂] + KCl.
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Filtration: Filter the resulting solution to remove any insoluble impurities. A fine porosity filter paper or a syringe filter can be used.
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Single Crystal Growth by Slow Evaporation:
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Place the filtered solution in a clean crystallizing dish or beaker.
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Cover the container with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent at room temperature.
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Place the setup in a vibration-free location.
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Monitor the container over several days to weeks for the formation of single crystals.
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-
Single Crystal Growth by Slow Cooling:
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Gently heat the filtered solution to increase the solubility of KAu(CN)₂ and create a saturated solution at an elevated temperature.
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Allow the solution to cool slowly to room temperature in a Dewar flask or an insulated container.
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Crystal formation should occur as the solution cools and becomes supersaturated.
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Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully decant the mother liquor. The crystals can be gently washed with a small amount of cold distilled water or ethanol and then dried on a filter paper.
Single-Crystal X-ray Diffraction Analysis
The following outlines a general procedure for the determination of the crystal structure of potassium dicyanoaurate(I) using single-crystal X-ray diffraction.
Instrumentation:
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A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
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Crystal Mounting: A suitable single crystal of KAu(CN)₂ is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.
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Data Collection:
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The crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal decay.
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The unit cell parameters are determined from a preliminary set of diffraction spots.
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A full sphere of diffraction data is collected by rotating the crystal through a series of frames with appropriate exposure times.
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Data Reduction:
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The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
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The data is then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.
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Structure Solution and Refinement:
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The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Au and K).
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The remaining non-hydrogen atoms (C and N) are located from the difference Fourier maps.
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The structural model is then refined by least-squares methods, minimizing the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
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The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.
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Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of potassium dicyanoaurate(I).
Caption: Workflow for KAu(CN)₂ crystal structure determination.
Logical Relationship of Crystallographic Parameters
The following diagram illustrates the relationship between the fundamental crystallographic parameters of potassium dicyanoaurate(I).
Caption: Relationship of KAu(CN)₂ crystallographic parameters.
